1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)
Description
1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) (referred to as the target compound) is a synthetic indole-dione derivative with notable biological activity. It is identified as a potent inhibitor of deubiquitinating enzymes (DUBs), specifically targeting Trichinella spiralis UCH37 (TsUCH37) . The compound, also known as LDN-57444, exhibits a molecular weight of 395.984 g/mol, a LogP of 4.52 (indicating moderate lipophilicity), and a polar surface area (PSA) of 58.97 Ų . Its structure features a 5-chloro-substituted indole-2,3-dione core, a (3,4-dichlorophenyl)methyl group at position 1, and an O-acetyloxime moiety at position 3 . The compound’s solubility in DMSO (16 mg/mL) facilitates its use in biochemical assays .
Properties
IUPAC Name |
[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-12-7-11(18)3-5-15(12)22(17(16)24)8-10-2-4-13(19)14(20)6-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDNEGZPIGZJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction typically involves refluxing in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in multiple areas:
- Anticancer Properties : Studies have indicated that derivatives of indole compounds can induce apoptosis in cancer cells through intrinsic pathways. The presence of the oxime group suggests potential activity as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease.
- Antiviral and Antimicrobial Activity : Preliminary research indicates that this compound exhibits antiviral and antimicrobial properties, making it a candidate for developing new treatments against various infections .
Biological Studies
The compound's interactions with biological targets are of significant interest:
- Enzyme Inhibition : The oxime functionality may allow for competitive inhibition of enzymes like acetylcholinesterase (AChE), potentially increasing acetylcholine levels in synaptic clefts and affecting neurotransmitter signaling.
- Cell Signaling : It is being studied for its role in modulating cell signaling pathways, which could lead to advancements in understanding cellular responses to various stimuli .
Industrial Applications
In addition to its medicinal uses, the compound has applications in industrial chemistry:
- Synthesis of Dyes and Pigments : The structural characteristics of indole derivatives make them useful in synthesizing dyes and pigments for various industrial applications .
- Catalyst in Organic Reactions : The compound's properties may facilitate reactions in organic synthesis, providing a pathway for creating complex molecules efficiently .
Case Study 1: Anticancer Activity
In a study examining the effects of various indole derivatives on cancer cell lines, it was found that compounds similar to 1H-Indole-2,3-dione derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This indicates the potential for developing targeted cancer therapies based on these structures .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the cholinesterase inhibitory activity of oxime derivatives demonstrated that compounds with similar structures could effectively inhibit AChE activity. This suggests that 1H-Indole-2,3-dione derivatives may also serve as leads for developing treatments for Alzheimer's disease by enhancing cholinergic signaling .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
*Estimated based on structural similarity.
- Polarizability : The target compound’s trimethylsilyl analog exhibits higher polarizability due to electron-rich silicon atoms, enhancing van der Waals interactions in molecular docking .
- NMR Shifts : The trimethylsilyl analog’s ¹³C NMR shows distinct shifts for aromatic carbons (>100 ppm) vs. alkyl carbons (<100 ppm), reflecting electronic differences from the dichlorophenyl group in LDN-57444 .
Biological Activity
The compound 1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime) is a derivative of indole and isatin, two structural frameworks known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.17 g/mol. The structure incorporates both an indole and an isatin moiety, which are recognized for their roles in various pharmacological activities.
Anticancer Activity
Research indicates that compounds containing indole and isatin structures exhibit significant anticancer properties. A study demonstrated that similar indole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The specific compound may also exhibit similar properties due to its structural characteristics.
Antimicrobial Properties
Indole derivatives have been reported to possess antimicrobial activity against various bacterial strains. For instance, compounds with similar structures showed effectiveness against Gram-positive and Gram-negative bacteria, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The oxime group present in the compound suggests potential activity as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease and myasthenia gravis. Preliminary studies on related compounds indicate that they can effectively inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .
The biological activity of 1H-Indole-2,3-dione derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition : Competitive inhibition of enzymes such as AChE, affecting neurotransmitter levels.
- Antimicrobial Activity : Disruption of microbial cell functions through structural mimicry or direct interaction with microbial enzymes.
Study on Anticancer Activity
In a recent study involving a series of indole derivatives, it was found that one derivative exhibited an IC50 value of 10 µM against breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Study on Enzyme Inhibition
Another study focused on the cholinesterase inhibitory activity of oxime-containing compounds similar to our target compound. The results showed significant inhibition with IC50 values ranging from 0.1 to 0.5 µM, suggesting strong potential for therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing and characterizing this indole-dione derivative?
Methodological Answer:
- Synthesis Optimization : The compound can be synthesized via condensation of 5-chloro-1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione with hydroxylamine hydrochloride, followed by acetylation. Key steps include refluxing in acetic acid with sodium acetate as a catalyst (similar to methods in ). Reaction progress should be monitored via TLC or HPLC.
- Characterization : Use FT-IR to confirm oxime formation (stretching bands for C=N at ~1600–1650 cm⁻¹ and O-acetyl groups at ~1740 cm⁻¹) . NMR (¹H and ¹³C) is critical for verifying substituent positions, especially distinguishing between the dichlorophenylmethyl group and oxime protons. Compare calculated isotropic chemical shifts with experimental data (as in ) .
Q. How can researchers ensure compound stability during experimental workflows?
Methodological Answer:
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture due to potential hydrolysis of the acetyloxime group.
- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–50°C), and light conditions. Monitor degradation products via HPLC-MS. Safety data sheets (e.g., ) recommend laboratory-specific protocols for handling halogenated compounds .
Q. What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- Multi-Nuclear NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the acetyloxime methyl group (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals (~170–180 ppm) and quaternary carbons in the indole-dione core .
- X-Ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in DMF/acetic acid (see for analogous indoline-dione structures). Refinement parameters (R-factor < 0.05) ensure accuracy .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding mechanisms?
Methodological Answer:
- Docking Studies : Use software like MOE () to model interactions with biological targets (e.g., enzymes or receptors). Parameterize the dichlorophenyl group as a hydrophobic moiety and the oxime as a hydrogen-bond acceptor .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials .
Q. How should researchers design experiments to investigate environmental fate or ecotoxicology?
Methodological Answer:
- Environmental Persistence : Follow frameworks like Project INCHEMBIOL (). Assess hydrolysis kinetics (pH 4–9), photolysis under UV-Vis light, and biodegradation via OECD 301 tests. Use LC-MS/MS to quantify parent compound and metabolites in soil/water matrices .
- Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna EC₅₀) and genotoxicity studies (Ames test). Prioritize endpoints related to halogenated aromatic compounds (e.g., bioaccumulation potential) .
Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤ 0.1%), cell passage number, and incubation time. Use a reference compound (e.g., doxorubicin) in parallel.
- Data Normalization : Apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to compare results across labs. Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
Methodological Answer:
- Crystal Packing Analysis : Identify key intermolecular interactions (e.g., π-π stacking between dichlorophenyl groups or hydrogen bonds involving the oxime). Use Mercury software to calculate torsion angles and compare with bioactive conformations .
- SAR Modeling : Correlate substituent electronegativity (Cl groups) with activity. For example, meta/para chlorine positions on the phenyl ring may enhance lipophilicity and target binding .
Q. What experimental designs are optimal for studying metabolic pathways?
Methodological Answer:
Q. How can researchers validate the compound’s selectivity in multi-target studies?
Methodological Answer:
- Kinome Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler). Use Z’-factor > 0.5 to confirm assay robustness.
- Counter-Screens : Test against off-target receptors (e.g., GPCRs, ion channels) via calcium flux or FLIPR assays. Apply cheminformatic filters (e.g., PAINS) to exclude promiscuous binders .
Q. What statistical approaches are recommended for analyzing dose-response data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
